[5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone
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Overview
Description
[5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone is a synthetic compound known for its selective antagonistic activity on estrogen receptor beta (ERβ). This compound is widely used in scientific research to study the function of ERβ and its role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common method involves the Suzuki–Miyaura cross-coupling reaction, which provides the 3,5-diarylated-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions and other advanced techniques can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halides and nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Utilizes palladium catalysts and boronic acids.
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses hydrogen gas with a metal catalyst or hydride donors like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura cross-coupling reaction yields diarylated pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
[5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone is extensively used in scientific research, particularly in the following areas:
Chemistry: As a ligand in the study of estrogen receptors.
Biology: To investigate the role of ERβ in cellular processes.
Medicine: Potential therapeutic applications in cancer research, particularly in tumors expressing ERβ.
Industry: Used in the development of selective estrogen receptor modulators (SERMs) and other pharmaceutical agents
Mechanism of Action
The compound acts as a selective antagonist of ERβ, exhibiting 36-fold selectivity over ERα. It binds to the ERβ receptor, inhibiting its activity and thereby modulating the expression of genes regulated by this receptor. This selective antagonism is crucial for studying the distinct roles of ERβ in various biological processes and diseases .
Comparison with Similar Compounds
Similar Compounds
- Propylpyrazoletriol (PPT)
- Methylpiperidinopyrazole (MPP)
- (R,R)-Tetrahydrochrysene (R,R-THC)
- Diarylpropionitrile (DPN)
- Prinaberel (ERB-041)
Uniqueness
Compared to similar compounds, [5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone stands out due to its high selectivity for ERβ and its silent antagonistic activity. This makes it a valuable tool for dissecting the specific functions of ERβ without cross-reactivity with ERα .
Properties
IUPAC Name |
[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c20-19(21,22)16-11-14(13-7-3-1-4-8-13)23-17-12-15(24-26(16)17)18(27)25-9-5-2-6-10-25/h1,3-4,7-8,12,14,16,23H,2,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUXNGJXSOGJTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN3C(CC(NC3=C2)C4=CC=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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